REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2C(=O)OC(C)(C)[O:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:15](=[O:18])([O-])[O-:16].[K+].[K+].[CH2:21](I)[CH:22]([CH3:24])[CH3:23].[CH2:26](Br)C(C)C>CN(C)C=O.C(OCC)(=O)C.CO>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([O:7][CH2:21][CH:22]([CH3:24])[CH3:23])[C:11]=1[C:15]([O:16][CH3:26])=[O:18] |f:1.2.3|
|
Name
|
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2OC(OC(C21)=O)(C)C
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After being stirred for 8 h
|
Duration
|
8 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 130° C. for 10 h
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 80° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred further 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OC)C(=CC=C1)OCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 836 mg | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |